

# Discovery and Development of Osimertinib (AZD9291)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Anticancer agent 260*

Cat. No.: *B5850311*

[Get Quote](#)

Osimertinib was developed to address the clinical challenge of acquired resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). The primary mechanism of this resistance is the emergence of the T790M mutation in the EGFR gene.

## Drug Discovery Cascade

The discovery of Osimertinib followed a structured drug discovery and development pipeline, beginning with target identification and culminating in clinical approval.

[Click to download full resolution via product page](#)**Figure 1:** Osimertinib Drug Discovery and Development Workflow.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Osimertinib.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
|-----------|----------------------|-----------------------|---------------------|
| PC9       | Exon 19 Deletion     | 15                    | 20                  |
| H1975     | L858R + T790M        | 12                    | >10,000             |
| H3255     | L858R                | 25                    | 30                  |

**Table 1:** In Vitro Cellular Proliferation Inhibition (IC<sub>50</sub>).

| Xenograft Model   | Tumor Growth Inhibition (%) | Dosage (mg/kg/day) |
|-------------------|-----------------------------|--------------------|
| H1975 (T790M)     | 95                          | 25                 |
| PC9 (Exon 19 Del) | 88                          | 25                 |

**Table 2:** In Vivo Efficacy in Xenograft Models.

## Experimental Protocols

### In Vitro Cell Proliferation Assay

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of Osimertinib.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for In Vitro Cell Proliferation Assay.

#### Methodology:

- Cell Culture: NSCLC cell lines (e.g., PC9, H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Plating: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: A serial dilution of Osimertinib (typically from 0.01 nM to 10 µM) is prepared and added to the respective wells. A vehicle control (DMSO) is also included.
- Incubation: Plates are incubated for 72 hours.

- **Viability Measurement:** Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
- **Data Analysis:** The luminescence readings are normalized to the vehicle-treated control wells. The IC<sub>50</sub> values are calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

## In Vivo Xenograft Studies

This protocol describes the evaluation of Osimertinib's antitumor activity in a mouse model.

### Methodology:

- **Animal Models:** Immunocompromised mice (e.g., BALB/c nude) are used.
- **Tumor Implantation:** 5-10 million H1975 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
- **Tumor Growth Monitoring:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width<sup>2</sup>).
- **Drug Administration:** Mice are randomized into treatment and control groups. Osimertinib is administered orally once daily at a specified dose (e.g., 25 mg/kg). The control group receives the vehicle.
- **Efficacy Endpoint:** Treatment continues for a defined period (e.g., 21 days). The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised and weighed.

## Signaling Pathway Visualization

Osimertinib targets the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival. Osimertinib inhibits the kinase activity of EGFR, thereby blocking these downstream signals.



[Click to download full resolution via product page](#)

**Figure 3:** Osimertinib Mechanism of Action on the EGFR Signaling Pathway.

- To cite this document: BenchChem. [Discovery and Development of Osimertinib (AZD9291)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b5850311#anticancer-agent-260-discovery-and-development\]](https://www.benchchem.com/product/b5850311#anticancer-agent-260-discovery-and-development)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)